molecular formula C14H19NO2 B13002320 1-m-Tolylamino-cyclohexanecarboxylic acid

1-m-Tolylamino-cyclohexanecarboxylic acid

Cat. No.: B13002320
M. Wt: 233.31 g/mol
InChI Key: WDKYOBYTNIIDBZ-UHFFFAOYSA-N
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Description

1-m-tolylamino cyclohexanecarboxylic acid is an organic compound with the molecular formula C14H19NO2 and a molecular weight of 233.31 g/mol . It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is attached to a cyclohexane ring, and an m-tolylamino group is attached to the cyclohexane ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-m-tolylamino cyclohexanecarboxylic acid involves several steps. One common method includes the reaction of cyclohexanecarboxylic acid with m-toluidine under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-m-tolylamino cyclohexanecarboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-m-tolylamino cyclohexanecarboxylic acid is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-m-tolylamino cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1-m-tolylamino cyclohexanecarboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

1-(3-methylanilino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C14H19NO2/c1-11-6-5-7-12(10-11)15-14(13(16)17)8-3-2-4-9-14/h5-7,10,15H,2-4,8-9H2,1H3,(H,16,17)

InChI Key

WDKYOBYTNIIDBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2(CCCCC2)C(=O)O

Origin of Product

United States

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